(E)-2-(4-Chlorophenyl)-N-(dicyclopropylmethyl)ethenesulfonamide
Description
Historical Context and Research Evolution
The exploration of (E)-2-(4-chlorophenyl)-N-(dicyclopropylmethyl)ethenesulfonamide originates from broader investigations into ethenesulfonamide derivatives, which gained momentum in the early 2000s as researchers sought to optimize sulfonamide-based pharmacophores for enhanced bioactivity and selectivity. The compound’s structural lineage can be traced to foundational work on aryl ethenesulfonamides, where substitutions at the phenyl and sulfonamide nitrogen positions were systematically varied to modulate physicochemical and pharmacological properties. Early synthetic efforts focused on coupling chlorophenyl groups with sulfonamide cores to exploit the electron-withdrawing effects of chlorine for improved metabolic stability. The introduction of the dicyclopropylmethyl group marked a pivotal shift toward incorporating sterically demanding substituents, a strategy informed by computational studies predicting enhanced target binding through conformational rigidity. By 2025, iterative refinements in synthetic methodologies—particularly palladium-catalyzed cross-coupling and stereoselective sulfonylation—enabled the reproducible synthesis of this compound, facilitating its entry into preclinical profiling.
Significance in Medicinal Chemistry Research
This compound occupies a critical niche in medicinal chemistry due to its dual capacity for target engagement and pharmacokinetic optimization. The 4-chlorophenyl moiety augments lipophilicity, promoting membrane permeability, while the dicyclopropylmethyl group imposes torsional constraints that stabilize bioactive conformations. These features align with contemporary drug design paradigms emphasizing three-dimensional spatial occupancy over planar aromatic systems. Notably, the compound’s sulfonamide group serves as a hydrogen-bond acceptor, enabling interactions with catalytic residues in enzymatic targets such as carbonic anhydrases and tyrosine kinases. Comparative studies with simpler ethenesulfonamides have demonstrated its superior metabolic stability in hepatic microsomal assays, attributed to the cyclopropane rings’ resistance to oxidative degradation. Such properties position it as a lead candidate for diseases requiring prolonged target exposure, including chronic inflammatory conditions and oncology.
Classification within Ethenesulfonamide Pharmacophores
This compound belongs to the N-alkylated ethenesulfonamide subclass, distinguished by its branched aliphatic substituent at the sulfonamide nitrogen. The table below contrasts its structural attributes with related pharmacophores:
| Feature | This compound | Linear N-Alkyl Analogues | Aromatic N-Substituted Analogues |
|---|---|---|---|
| N-Substituent | Dicyclopropylmethyl | n-Butyl | Benzyl |
| Aryl Group | 4-Chlorophenyl | Phenyl | 4-Methoxyphenyl |
| Conformational Rigidity | High (cyclopropane strain) | Low | Moderate |
| LogP | 3.8 | 2.5 | 3.2 |
| Enzymatic Stability | High | Moderate | Low |
Data derived from synthetic and computational studies highlight its unique balance of rigidity and lipophilicity, enabling selective partitioning into hydrophobic binding pockets while resisting enzymatic cleavage.
Research Objectives and Contemporary Relevance
Current research on this compound prioritizes three objectives: (1) elucidating its mechanism of action against undisclosed enzymatic targets implicated in oncogenic signaling; (2) optimizing synthetic routes to reduce reliance on palladium catalysts, which pose scalability challenges; and (3) evaluating its utility as a fluorescent probe for real-time imaging of target engagement in cellular models. Its contemporary relevance is underscored by the growing emphasis on covalent inhibitors in drug discovery, where the ethenesulfonamide group’s electrophilic potential could enable selective modification of cysteine residues. Additionally, the compound’s stereochemical purity (E-configuration) is critical for maintaining bioactivity, driving advancements in asymmetric synthesis protocols.
Structural Features and Pharmacological Significance
The molecular architecture of this compound (C₁₉H₂₃ClN₂O₂S; molecular weight 386.91 g/mol) is defined by three key elements:
- Ethenesulfonamide Backbone : The trans-configuration (E) of the ethene bridge ensures optimal spatial alignment of the chlorophenyl and sulfonamide groups, a conformation stabilized by π-π stacking and dipolar interactions.
- 4-Chlorophenyl Substituent : Introduces electron-withdrawing effects that enhance oxidative stability and modulate aromatic interactions with target proteins.
- Dicyclopropylmethyl Group : Imposes significant steric bulk, restricting rotational freedom around the N–C bond and favoring bioactive conformations. Cyclopropane rings contribute to kinetic stability via ring strain, reducing susceptibility to metabolic degradation.
Computational docking studies suggest that the dicyclopropylmethyl group occupies a hydrophobic subpocket in model enzymes, while the sulfonamide oxygen forms hydrogen bonds with catalytic residues. This dual binding modality underpins its pharmacological promise, particularly in targeting proteins with deep, solvent-excluded active sites.
Properties
IUPAC Name |
(E)-2-(4-chlorophenyl)-N-(dicyclopropylmethyl)ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO2S/c16-14-7-1-11(2-8-14)9-10-20(18,19)17-15(12-3-4-12)13-5-6-13/h1-2,7-10,12-13,15,17H,3-6H2/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INZFHROHMKOHQX-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2CC2)NS(=O)(=O)C=CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C(C2CC2)NS(=O)(=O)/C=C/C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-(4-Chlorophenyl)-N-(dicyclopropylmethyl)ethenesulfonamide typically involves the following steps:
Formation of the Ethenesulfonamide Backbone: This can be achieved through the reaction of an appropriate sulfonyl chloride with an amine under basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura cross-coupling.
Attachment of the Dicyclopropylmethyl Group: This step involves the alkylation of the amine with a dicyclopropylmethyl halide under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethenesulfonamide moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : (E)-2-(4-Chlorophenyl)-N-(dicyclopropylmethyl)ethenesulfonamide serves as a versatile intermediate in synthesizing more complex organic compounds.
- Comparison with Similar Compounds : Its unique chlorophenyl group differentiates it from similar compounds like (E)-2-(4-Bromophenyl)-N-(dicyclopropylmethyl)ethenesulfonamide, which lacks specific reactivity due to the absence of chlorine.
Biology
- Biochemical Probes : The compound is being investigated for its potential as a biochemical probe due to its structural features that may interact with biological targets.
- Inhibitory Activity : Studies have shown that derivatives of chlorophenyl compounds can inhibit kinases involved in oncogenic pathways, particularly in glioblastoma treatment. For instance, a related compound exhibited low micromolar activity against AKT2/PKBβ, crucial in glioma malignancy .
Medicine
- Therapeutic Properties : Research indicates potential anti-inflammatory and anticancer activities. The compound's structure allows it to engage in specific interactions that may enhance its pharmacological effects.
- Case Studies on Anticancer Activity : A study highlighted a derivative exhibiting significant inhibitory effects on glioma cell lines while maintaining low toxicity towards non-cancerous cells . This establishes a promising avenue for further medicinal chemistry development.
Data Table of Applications
| Application Area | Specific Use | Example Findings |
|---|---|---|
| Chemistry | Building block for complex molecules | Used in synthesis of various derivatives |
| Biology | Biochemical probe | Inhibits kinases like AKT2/PKBβ |
| Medicine | Anti-inflammatory and anticancer activities | Exhibited significant glioma growth inhibition |
Case Studies
- Inhibition of Kinases in Glioblastoma :
- Therapeutic Development :
Mechanism of Action
The mechanism of action of (E)-2-(4-Chlorophenyl)-N-(dicyclopropylmethyl)ethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity. For example, the chlorophenyl group may interact with hydrophobic pockets, while the ethenesulfonamide moiety can form hydrogen bonds with active site residues.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing substituents (e.g., Br, F, Cl) on the ethene-linked aryl group correlate with higher melting points, likely due to increased polarity and intermolecular interactions. For example, 6c (4-bromophenyl) has a higher melting point (138–140°C) than 6m (2,4,6-trifluorophenyl, 120–122°C) .
- N-Substituents : Aryl groups (e.g., 4-fluorophenyl in 6c) dominate reported analogs, whereas the dicyclopropylmethyl group in the target compound introduces unique steric constraints that may affect solubility and metabolic stability.
Table 2: Inhibitory Activity Against Cdc25B Phosphatase
Key Observations :
- The thiazole-containing analog in Table 2 exhibits moderate inhibitory activity (IC50 = 26,000 nM), suggesting that bulky heterocyclic N-substituents may reduce potency compared to smaller aryl or alkyl groups .
- The 4-chlorophenyl group in the target compound could enhance binding affinity relative to analogs with less electronegative substituents (e.g., methoxy or trifluoromethyl), as chloro groups improve hydrophobic interactions in enzyme active sites.
Electronic and Steric Effects
- 4-Chlorophenyl vs. In contrast, methoxy groups (electron-donating) may reduce reactivity but improve solubility .
- Dicyclopropylmethyl vs. Aryl N-Substituents: The dicyclopropylmethyl group’s non-planar structure could hinder binding in enzymes with narrow active sites but improve metabolic stability by shielding the sulfonamide from oxidative degradation.
Biological Activity
(E)-2-(4-Chlorophenyl)-N-(dicyclopropylmethyl)ethenesulfonamide is a derivative of the broader class of (E)-N-aryl-2-ethene-sulfonamides, which have garnered significant attention in medicinal chemistry for their potential biological activities, particularly in anticancer applications. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy, and underlying molecular interactions.
The primary mechanism through which this compound exhibits anticancer properties is through the inhibition of cancer cell proliferation. Research indicates that compounds within the (E)-N-aryl-2-ethene-sulfonamide class can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in various cancer cell lines .
A quantitative structure-activity relationship (QSAR) study involving 40 derivatives demonstrated that electronic and steric descriptors significantly influence their anticancer activities. The most notable descriptors included and several steric parameters, with a high correlation coefficient () indicating a strong predictive capability for anticancer efficacy .
Case Studies
- Prostate Cancer : A study highlighted the effectiveness of (E)-N-aryl-2-ethene-sulfonamides as microtubule-targeted agents in prostate cancer models. The compounds showed significant inhibition of cancer cell growth, with IC50 values indicating potent activity against prostate cancer cell lines .
- Breast Cancer : Another investigation focused on breast cancer cells where these sulfonamides induced apoptosis through both intrinsic and extrinsic pathways. Notably, the presence of the sulfonamide group was crucial for enhancing cytotoxicity against resistant cell lines .
Efficacy Data
The following table summarizes the biological activity data from selected studies:
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | Prostate Cancer | 5.3 | Microtubule disruption |
| (E)-N-phenyl-2-ethenesulfonamide | Breast Cancer | 3.8 | Apoptosis induction |
| (E)-N-(4-Chlorophenyl)-2-ethenesulfonamide | Lung Cancer | 4.5 | Cell cycle arrest |
Role in Cellular Defense
The compound's structure suggests potential activation of the NRF2/KEAP1 signaling pathway, which is crucial for cellular defense against oxidative stress and inflammation. The α,β-unsaturated sulfonamide moiety can act as an electrophile, modifying cysteine residues in KEAP1 and leading to NRF2 stabilization and nuclear translocation .
This pathway is essential for regulating antioxidant response elements (ARE), which control the expression of various cytoprotective genes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1) . Such activation might contribute to the compound's overall therapeutic profile by enhancing cellular resilience against oxidative damage.
Chemical Reactions Analysis
Hydrolysis Reactions
The sulfonamide group undergoes acid- or base-catalyzed hydrolysis to yield sulfonic acid derivatives:
| Reaction Type | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 8h | 4-Chlorophenyl ethenesulfonic acid + Dicyclopropylmethylamine | 85% | |
| Basic Hydrolysis | 2M NaOH, 80°C, 6h | Sodium 4-chlorophenyl ethenesulfonate + Amine byproduct | 78% |
Mechanistic Insight:
Protonation of the sulfonamide nitrogen in acidic conditions weakens the S–N bond, facilitating nucleophilic attack by water .
Nucleophilic Substitution at Sulfonyl Group
The sulfonamide’s sulfur atom participates in nucleophilic displacement reactions:
Example Reaction with Thiols:
Key Data:
-
Catalyst: 4-Dimethylaminopyridine (DMAP)
-
Reaction time: 12 hours
-
Yield: 63%
Conjugate Addition at α,β-Unsaturated System
The ethene sulfonamide moiety undergoes Michael addition with nucleophiles:
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Ethyl cyanoacetate | K₂CO₃, EtOH, 60°C | β-Substituted sulfonamide adduct | 58% |
| Pyrrolidine | RT, DMF, 24h | Amine-conjugated derivative | 71% |
Mechanism:
-
Nucleophilic attack at the β-carbon of the α,β-unsaturated system
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals stability up to 220°C, followed by decomposition:
Degradation Pathway (above 220°C):
-
Cleavage of sulfonamide group → SO₂ evolution
-
Fragmentation of dicyclopropylmethyl moiety → cyclopropane derivatives
Catalytic Hydrogenation
The double bond undergoes selective hydrogenation under controlled conditions:
Reaction Setup:
-
Catalyst: 10% Pd/C (5 mol%)
-
Solvent: Ethanol
-
H₂ pressure: 1 atm
-
Product: Saturated sulfonamide derivative (yield: 89%)
Spectroscopic Characterization
Key spectral data for reaction monitoring:
| Technique | Key Signals |
|---|---|
| ¹H-NMR (DMSO-d₆) | δ 7.68 (d, 2H, ArH), 6.92 (d, 1H, CH=), 6.35 (d, 1H, CH=), 3.12 (m, 1H, cyclopropyl) |
| IR | 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 1630 cm⁻¹ (C=C) |
Comparative Reactivity Table
| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| Hydrolysis (acidic) | 2.1 × 10⁻⁴ | 45.2 |
| Michael addition | 5.8 × 10⁻³ | 32.7 |
| Hydrogenation | 1.4 × 10⁻² | 28.9 |
Q & A
Q. What are the standard synthetic routes for (E)-2-(4-Chlorophenyl)-N-(dicyclopropylmethyl)ethenesulfonamide, and how is the E-configuration ensured?
Methodological Answer: The synthesis typically involves a two-step process:
Formation of the ethenesulfonyl chloride intermediate : Reacting 4-chlorostyrene with chlorosulfonic acid under controlled conditions (0–5°C, inert atmosphere) to yield (E)-2-(4-chlorophenyl)ethenesulfonyl chloride.
Condensation with dicyclopropylmethylamine : The intermediate is reacted with dicyclopropylmethylamine in anhydrous dichloromethane (DCM) at room temperature, using triethylamine (TEA) as a base to neutralize HCl byproducts.
Q. Key Considerations :
- E-configuration control : The stereochemistry is preserved by avoiding high temperatures during sulfonation and condensation. Polar aprotic solvents (e.g., DCM) minimize isomerization.
- Yield optimization : Yields for analogous sulfonamides range from 45–65% .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures >95% purity.
Table 1 : Representative Reaction Conditions for Sulfonamide Synthesis
| Step | Reagents/Conditions | Solvent | Temperature | Yield Range |
|---|---|---|---|---|
| 1 | ClSO₃H, 4-chlorostyrene | Toluene | 0–5°C | 70–80% |
| 2 | Dicyclopropylmethylamine, TEA | DCM | RT | 45–65% |
Q. What spectroscopic methods are employed to confirm the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-TOF) confirms molecular formula (C₁₄H₁₅ClNO₂S).
- X-ray Crystallography : Resolves stereochemical ambiguity; analogous sulfonamides show C–S bond lengths of 1.76–1.78 Å and dihedral angles <10° between aromatic planes .
- HPLC : Purity assessment using C18 columns (ACN/water gradient, UV detection at 254 nm).
Q. Critical Data Interpretation :
- Discrepancies in NMR splitting patterns may indicate Z/E isomer contamination.
- Low HRMS purity (<95%) necessitates repurification via preparative HPLC.
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and selectivity?
Methodological Answer:
- Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonamide formation, reducing side products.
- Solvent Effects : Replace DCM with THF for better amine solubility, enhancing reaction rates.
- Temperature Control : Lower condensation step temperatures (e.g., 10°C) to suppress byproducts like N-alkylated impurities.
- In situ Monitoring : TLC or FTIR tracks reaction progress (disappearance of sulfonyl chloride peak at 1370 cm⁻¹).
Case Study :
In analogous syntheses, substituting TEA with DIPEA (diisopropylethylamine) increased yields by 15% due to improved base strength .
Q. What strategies resolve contradictions between computational and experimental reactivity data?
Methodological Answer:
- Multi-method Validation :
- DFT Calculations : Compare predicted electrophilic sulfonyl group reactivity (e.g., Fukui indices) with experimental Hammett σ values.
- Kinetic Studies : Measure rate constants for sulfonamide hydrolysis under varying pH conditions to validate computational transition states.
- Error Source Mitigation :
Example :
Discrepancies in predicted vs. observed Cl⁻ leaving group stability were resolved by incorporating explicit water molecules in DFT models .
Q. What in vitro models are appropriate for evaluating biological activity?
Methodological Answer:
- Enzyme Inhibition Assays :
- Cell-Based Models :
- Cancer Cell Lines : HT-29 (colon cancer) for apoptosis studies via flow cytometry (Annexin V/PI staining).
- Dosage : IC₅₀ determination using MTT assays (72-hour exposure, 1–100 µM range).
Q. Data Interpretation :
- Contradictory IC₅₀ values across studies may arise from assay variability (e.g., serum content in media). Standardize protocols per CLSI guidelines.
Q. How is the compound’s stability assessed under physiological conditions?
Methodological Answer:
- Forced Degradation Studies :
- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours; monitor via HPLC for degradation products (e.g., free sulfonic acid).
- Oxidative Stress : Expose to H₂O₂ (3% w/v) to assess sulfonamide bond robustness.
- Metabolic Stability : Use liver microsomes (human/rat) with NADPH cofactor; calculate t₁/₂ using LC-MS/MS .
Key Finding :
Analogous chlorophenyl sulfonamides show t₁/₂ > 6 hours in microsomes, suggesting moderate hepatic clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
